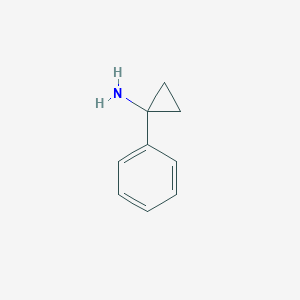

1-Phenyl-cyclopropylamine

Vue d'ensemble

Description

1-Phenyl-cyclopropylamine is a chemical compound with the molecular formula C9H11N . It is also known by other names such as 1-phenylcyclopropanamine and 1-phenylcyclopropan-1-amine .

Synthesis Analysis

The synthesis of 1-substituted cyclopropylamines, which includes this compound, has been described in several studies. A novel approach involves phosphine-catalyzed formal tertiary C sp3 –H amination of cyclopropanes . Another method uses ketone zinc/copper homoenolates as electrophiles in the synthesis of 1- and 1,2-substituted cyclopropylamines .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropylamine group attached to a phenyl group . The exact mass of the molecule is 133.089149355 g/mol .Chemical Reactions Analysis

Cyclopropanes, including this compound, are involved in various chemical reactions. For instance, cyclopropanation techniques have been widely used in the synthesis of various unique cyclopropane natural products . Another study reported the use of 1-aryl cyclopropyltrifluoroborate in a cross-coupling reaction with 4-bromoacetophenone under a dual Ni/Ir-catalyzed system .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 133.19 g/mol and a topological polar surface area of 26 Ų . Other properties such as boiling point, vapour pressure, and enthalpy of vaporization are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Monoamine Oxidase Inactivation : 1-Phenyl-cyclopropylamine is a mechanism-based inactivator of mitochondrial monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. It causes irreversible inactivation of MAO through a mechanism involving its strained cyclopropyl ring. This property is significant for understanding the enzyme's functionality and for potential therapeutic applications in conditions influenced by MAO activity, such as depression and Parkinson’s disease (Silverman & Zieske, 1985).

Electrochemical Oxidation Studies : The electrochemical oxidation of cyclopropylamine derivatives, including this compound, is studied to understand the mechanistic aspects of one-electron oxidations of cyclic tertiary allylamines. This research is relevant for investigating the generation of reactive metabolites in enzyme-catalyzed oxidations (Castagnoli et al., 2008).

Role in Methylamine Dehydrogenase Mechanism : Cyclopropylamine acts as a mechanism-based inhibitor of methylamine dehydrogenase (MADH), highlighting its potential role in enzyme mechanisms. This study suggests a novel role for a phenylalanine residue in the enzyme mechanism (Sun & Davidson, 2002).

Synthesis of Labeled Derivatives : The synthesis of labeled N-cyclopropylamine tetrahydropyridine derivatives, including this compound, is important for studies in Monoamine Oxidase (MAO) and Cytochrome P450 enzymes mechanisms. This highlights its role in facilitating understanding of enzyme mechanisms and drug interactions (Kuttab & Mabic, 2002).

Oxidative Reactions and Organic Synthesis : The oxidation of this compound with lead tetraacetate produces benzonitrile and ethylene, indicating its use in organic synthesis and the study of reaction mechanisms involving cyclopropylamines (Hiyama et al., 1975).

Synthesis from Aryl Cyanides : The preparation of 1-Aryl-substituted primary cyclopropylamines, including this compound, from aromatic nitriles demonstrates its relevance in organic synthesis, offering a convenient method for preparing such compounds (Wiedemann et al., 2003).

Palladium-Catalyzed C–N Bond Formation : The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation, where this compound is a product, is an example of advanced synthetic techniques in organic chemistry, broadening the scope of cyclopropylamine derivatives' preparation (Cui & Loeppky, 2001).

Mécanisme D'action

Target of Action

1-Phenyl-cyclopropylamine, also known as 1-phenylcyclopropanamine, is a biochemical used in proteomics research . It has been identified as an irreversible inhibitor of the histone demethylase KDM1A . KDM1A is a key enzyme involved in the regulation of gene expression through its role in histone demethylation, a process that modulates the structure of chromatin and thus influences gene transcription.

Mode of Action

It is known that the compound forms a covalent bond with the enzyme, leading to its irreversible inhibition . This prevents KDM1A from carrying out its normal function of removing methyl groups from histones, which can result in altered gene expression.

Biochemical Pathways

The inhibition of KDM1A by this compound impacts the biochemical pathways involved in gene expression. Histone methylation is a key process in the regulation of gene transcription, and by inhibiting the demethylation process, this compound can potentially alter the expression of genes regulated by KDM1A .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and has a predicted boiling point of 21140° C . Its density is predicted to be 1.08 g/mL

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound should be stored under inert gas at 2–8 °C . Changes in temperature, pH, or the presence of other chemicals could potentially affect the stability and efficacy of the compound.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Phenyl-cyclopropylamine is known to interact with various enzymes and proteins. For instance, it has been found to inhibit KDM1A, a histone demethylase, in vitro . This interaction is significant as KDM1A plays a crucial role in various biochemical reactions .

Cellular Effects

The effects of this compound on cells are largely tied to its interaction with KDM1A. By inhibiting KDM1A, this compound can modulate the expression of Gfi-1b, a recognized KDM1A target gene . This modulation can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its impact on enzyme activity. For instance, it covalently inhibits KDM1A, leading to changes in gene expression . Furthermore, this compound is known to inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, its physical state is liquid, and it is recommended to be stored at 4° C . Its boiling point is predicted to be 211.40° C at 760 mmHg . These properties suggest that this compound is stable under standard laboratory conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is known to inhibit KDM1A, a key player in the metabolism of histones . Additionally, it inactivates cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Propriétés

IUPAC Name |

1-phenylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRBDGKUVUVWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276733 | |

| Record name | 1-Phenyl-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41049-53-0 | |

| Record name | 1-Phenyl-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

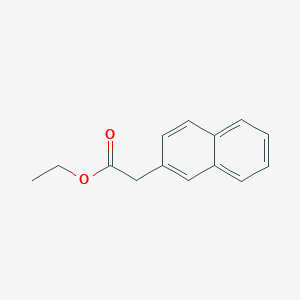

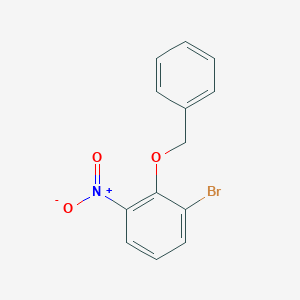

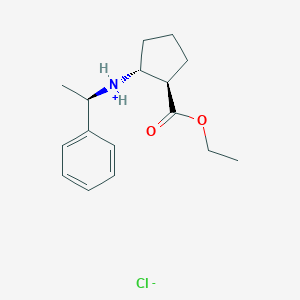

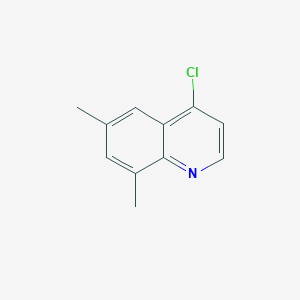

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)

![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)